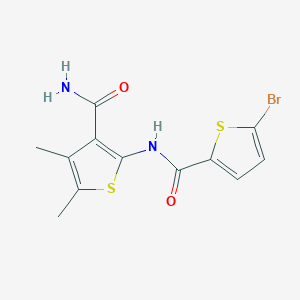
5-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide” is a molecular structure with the formula C12H11BrN2O2S2 . It is a functionalized derivative of thiophene, a five-membered ring compound with one sulfur atom . Thiophene derivatives have contributed significantly to the growth of materials chemistry and have shown promising developments towards new technologies in electronics . They also have a wide variety of applications in the agrochemical and pharmaceutical fields.
Synthesis Analysis
The synthesis of similar compounds has been achieved using a series of lithiation reactions and a bromination reaction starting from thiophene . These lithiation reactions were carried out at temperatures ranging from -78°C to room temperature over a period of 1 to 24 hours, depending on the reactivity of the electrophile . This is a four-step protocol starting from thiophene with an overall yield of 47% .Molecular Structure Analysis
The molecular structure of this compound includes a bromo functionality at position 4, which is a useful handle for halogen exchange or coupling chemistry . The aldehyde group in position 3 gives bench-stable derivatives that are accessible for enhanced synthetic modification . The amide group at position 2 contributes to the ease of functionalization for product 4 .Physical and Chemical Properties Analysis
The compound has a molecular formula of C12H11BrN2O2S2 and an average mass of 359.262 Da . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available literature.科学的研究の応用
Photostabilization of Poly(vinyl chloride)
5-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide, as a thiophene derivative, shares properties with other thiophene derivatives that have been used to reduce the level of photodegradation in poly(vinyl chloride) (PVC) films. These derivatives function by absorbing UV radiation and dissipating the energy as heat or by transferring energy from excited state PVC to the additive, from where it can be dissipated (Balakit et al., 2015).
Crystal Structure Analysis
Similar compounds have been studied for their crystal structures, which are vital in understanding the molecular geometry and intermolecular interactions. These studies can shed light on the structural features of this compound and how they contribute to its properties and potential applications (Prabhuswamy et al., 2016).
Nonlinear Optical Properties
The compound's thiophene component relates it to other thiophene derivatives that exhibit nonlinear optical (NLO) properties. These properties are crucial in developing materials for photonic devices and other applications where the interaction of material with light is fundamental. The electronic structure and NLO response can be significantly affected by the substituents on the thiophene core, indicating potential for tunable optical properties (Ahmad et al., 2021).
Antibacterial and Antifungal Properties
Thiophene derivatives have shown promising antibacterial and antifungal activities, indicating that this compound could have potential in medical or agricultural applications as a biologically active compound. The efficacy of these compounds often depends on their specific structural features and the nature of the substituents (Mabkhot et al., 2017).
Synthesis of Complex Molecules
Compounds containing the thiophene moiety, similar to this compound, are often intermediates in the synthesis of complex molecules with diverse biological activities. The structural complexity and reactivity of thiophene derivatives make them suitable for constructing various heterocyclic compounds (Kanwal et al., 2022).
将来の方向性
Thiophene derivatives have shown a wide variety of applications in fields such as electronics, agrochemicals, and pharmaceuticals . The functionalization of this compound allows for further derivatization, leading to a wide range of potential applications . Future research could focus on exploring these applications and improving the synthesis process.
特性
IUPAC Name |
2-[(5-bromothiophene-2-carbonyl)amino]-4,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S2/c1-5-6(2)18-12(9(5)10(14)16)15-11(17)7-3-4-8(13)19-7/h3-4H,1-2H3,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHCOMJJJJHJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(S2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

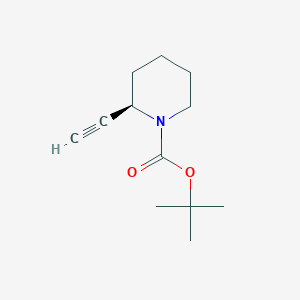
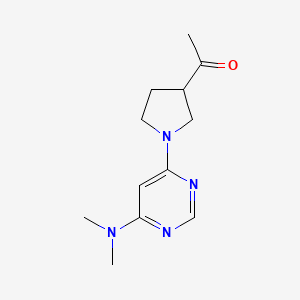

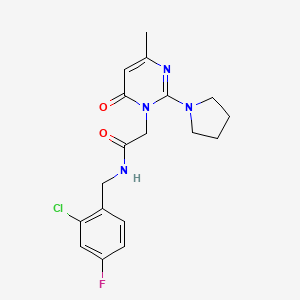
![ethyl 2-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2641718.png)

![N-(1-cyanopropyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2641721.png)

![1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/no-structure.png)
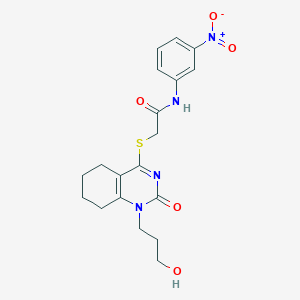
![6-Oxa-1-azaspiro[3.4]octane hydrochloride](/img/structure/B2641730.png)
![N-(2-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2641731.png)

